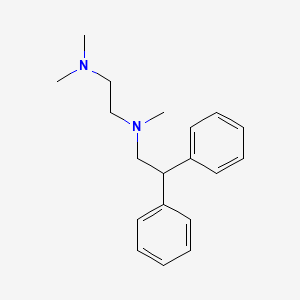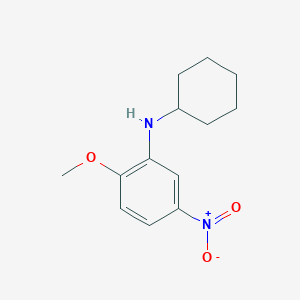
4-ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, commonly known as 'Daidzein,' is a natural isoflavone that is found in soybeans and other legumes. It has been extensively studied for its potential therapeutic benefits.
Mecanismo De Acción
Daidzein exerts its effects through several mechanisms, including the modulation of estrogen receptors, inhibition of tyrosine kinase activity, and activation of AMP-activated protein kinase. It also acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Daidzein has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, improve endothelial function, and increase bone density. It has also been shown to improve lipid metabolism, reduce blood pressure, and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Daidzein has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, it also has some limitations, including its low solubility in water and potential for degradation over time.
Direcciones Futuras
There are several future directions for research on daidzein. These include exploring its potential as a therapeutic agent for cancer, cardiovascular disease, and osteoporosis. Further research is also needed to understand its mechanisms of action and potential side effects. Additionally, there is a need for research on the optimal dosing and delivery methods for daidzein.
Conclusion:
In conclusion, daidzein is a natural isoflavone that has been extensively studied for its potential therapeutic benefits. It can be synthesized through several methods and exerts its effects through several mechanisms. Daidzein has several advantages for lab experiments but also has some limitations. Future research is needed to explore its potential as a therapeutic agent and understand its mechanisms of action and potential side effects.
Métodos De Síntesis
Daidzein can be synthesized through several methods, including chemical synthesis, microbial fermentation, and plant extraction. Chemical synthesis involves the reaction of resorcinol with 4-hydroxyphenylacetic acid, followed by cyclization and reduction. Microbial fermentation involves the use of microorganisms such as Aspergillus oryzae to convert daidzin, a glycoside form of daidzein, into daidzein. Plant extraction involves the isolation of daidzein from soybeans or other legumes.
Aplicaciones Científicas De Investigación
Daidzein has been extensively studied for its potential therapeutic benefits, including its anti-cancer, anti-inflammatory, and antioxidant properties. It has also been studied for its potential to improve cardiovascular health, bone health, and menopausal symptoms.
Propiedades
IUPAC Name |
4-ethyl-8-methyl-7-phenacyloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-3-14-11-19(22)24-20-13(2)18(10-9-16(14)20)23-12-17(21)15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTGFLAOFFMPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)
![5-[(4-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5799102.png)
![methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5799108.png)



![1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B5799128.png)

![5-{[(4-ethoxyphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5799162.png)

![3-oxo-N-[3-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5799178.png)

